5-(Formyloxy)-1H-indol-6-yl acetate
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Overview
Description
5-(Formyloxy)-1H-indol-6-yl acetate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a formyloxy group and an acetate group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Formyloxy)-1H-indol-6-yl acetate typically involves the formylation and acetylation of an indole precursor. One common method is the reaction of indole with formic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Formyloxy)-1H-indol-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyloxy group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 5-(Hydroxy)-1H-indol-6-yl acetate.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-(Formyloxy)-1H-indol-6-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Formyloxy)-1H-indol-6-yl acetate involves its interaction with specific molecular targets and pathways. The formyloxy and acetate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxy)-1H-indol-6-yl acetate
- 5-(Methoxy)-1H-indol-6-yl acetate
- 5-(Acetoxy)-1H-indol-6-yl acetate
Uniqueness
5-(Formyloxy)-1H-indol-6-yl acetate is unique due to the presence of both formyloxy and acetate groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in synthetic chemistry and a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C11H9NO4 |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
(5-formyloxy-1H-indol-6-yl) acetate |
InChI |
InChI=1S/C11H9NO4/c1-7(14)16-11-5-9-8(2-3-12-9)4-10(11)15-6-13/h2-6,12H,1H3 |
InChI Key |
QNNHWNGPHCODLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=CNC2=C1)OC=O |
Origin of Product |
United States |
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